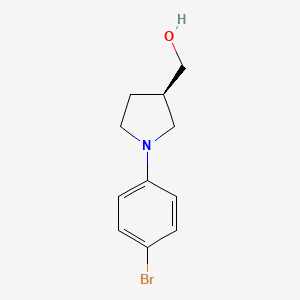

(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol

Description

BenchChem offers high-quality (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3R)-1-(4-bromophenyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYQYASDCRIEFC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide on (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol is a chiral synthetic building block of significant interest in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a bromophenyl group and a hydroxymethyl moiety at a stereocenter, makes it a valuable intermediate for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, established synthesis and analytical protocols, key applications in drug discovery, and essential safety information. The content is structured to provide both foundational knowledge and actionable methodologies for professionals in the field.

Compound Identification and Properties

Chemical Identity

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

-

Compound Name: (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol

-

CAS Number: 129533-31-3

-

Molecular Formula: C₁₁H₁₄BrNO[1]

-

Molecular Weight: 256.14 g/mol [1]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are critical for designing experimental conditions, including reaction setups, solvent selection, and purification methods.

| Property | Value | Source |

| IUPAC Name | [1-(4-bromophenyl)pyrrolidin-3-yl]methanol | PubChem[1] |

| SMILES | C1CN(CC1CO)C2=CC=C(C=C2)Br | PubChem[1] |

| InChIKey | FIYQYASDCRIEFC-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 32.3 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Note: Properties such as melting point, boiling point, and solubility are not consistently reported in public literature and should be determined empirically.

Synthesis and Purification

The synthesis of (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol is a multi-step process that requires careful control of stereochemistry. A common and logical approach involves the N-arylation of a chiral pyrrolidine precursor.

Synthetic Rationale

The primary challenge in synthesizing this molecule is the establishment of the (R) stereocenter. The most efficient strategy is to start with a commercially available chiral building block, such as (R)-Pyrrolidin-3-ylmethanol, and then introduce the 4-bromophenyl group. This approach avoids a challenging chiral resolution step later in the synthesis. The key reaction is a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction to form the C-N bond.

General Synthetic Workflow

The diagram below outlines a logical workflow for the synthesis and subsequent quality control of the target compound.

Sources

In-Depth Technical Guide: Chiral 1-Aryl-Pyrrolidin-3-yl Methanols

Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Scaffold Advantage

The 1-aryl-pyrrolidin-3-yl methanol scaffold represents a privileged substructure in modern medicinal chemistry. It serves as a conformationally restricted surrogate for flexible amino-alcohol chains (such as the ethanolamine pharmacophore), offering a rigidified vector for hydrogen bonding via the primary hydroxyl group while positioning the N-aryl moiety for hydrophobic interactions.

This guide moves beyond basic synthesis to explore the causality of route selection, the mechanistic basis of enantioselectivity, and the functional application of this core in high-value targets like GPCRs (Muscarinic,

Structural & Stereochemical Analysis[1]

The Chirality Factor

The C3-position of the pyrrolidine ring is the stereogenic center.

-

(3R)-Isomer: Often correlates with specific receptor subtypes where the hydroxyl group acts as a hydrogen bond donor to residues like Asp or Ser in the binding pocket.

-

(3S)-Isomer: Frequently used to invert metabolic stability profiles or avoid off-target binding.

Critical Insight: Unlike flexible chains, the pyrrolidine ring locks the

pKa Modulation

The N-aryl group dramatically lowers the basicity of the pyrrolidine nitrogen compared to N-alkyl analogs (

-

Consequence: These molecules are typically neutral at physiological pH, improving membrane permeability (LogD) and CNS penetration compared to their protonated N-alkyl counterparts.

Synthetic Methodologies: Protocols & Decision Trees

The synthesis of 1-aryl-pyrrolidin-3-yl methanols is best approached via convergent synthesis , coupling the pre-formed chiral pyrrolidine core with an aryl halide.

Protocol A: Buchwald-Hartwig N-Arylation (Gold Standard)

Best for: Unactivated aryl halides, electron-rich arenes, and late-stage functionalization.

Mechanism: Pd(0) oxidative addition

Optimized Protocol:

-

Catalyst System:

(1 mol%) with BINAP or Xantphos (2 mol%).-

Why: Bidentate ligands prevent

-hydride elimination and stabilize the Pd-center during the slow amine coordination step.

-

-

Base:

(Sodium tert-butoxide).-

Why: Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on sensitive electrophiles.

-

-

Solvent: Toluene or Dioxane (anhydrous),

.

Step-by-Step Workflow:

-

Charge a flame-dried Schlenk tube with

, Ligand, and -

Add Aryl Halide (1.0 equiv) and (3R)-pyrrolidin-3-yl methanol (1.2 equiv) in degassed Toluene.

-

Note: The hydroxyl group usually does not require protection if

is used, as the N-H is significantly more acidic and nucleophilic toward Pd than the primary alcohol.

-

-

Heat to

for 12-18 hours. -

Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexane).

Protocol B: Displacement (Cost-Effective)

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, chloropyridines).

Protocol:

-

Dissolve Aryl Halide (1.0 equiv) and (3R)-pyrrolidin-3-yl methanol (1.1 equiv) in DMF or DMSO.

-

Add

(2.0 equiv). -

Heat to

.-

Validation: Reaction turns bright yellow/orange upon formation of the Meisenheimer complex intermediate.

-

Synthetic Logic Diagram

The following decision tree illustrates the selection process for the optimal synthetic route.

Caption: Decision matrix for selecting the optimal N-arylation strategy based on aryl electronics and project constraints.

Medicinal Chemistry Applications

Constraining the Ethanolamine Pharmacophore

Many GPCR ligands (e.g.,

-

The Problem: High flexibility leads to entropic penalties upon binding and metabolic liability (N-dealkylation).

-

The Solution: The 1-aryl-pyrrolidin-3-yl methanol scaffold incorporates the nitrogen and the ethyl spacer into a ring.

-

Result: The hydroxyl group is held in a specific vector relative to the aryl ring, improving selectivity for subtypes (e.g.,

vs

-

Case Study: -Adrenergic Receptor Agonists

Research has shown that replacing the acyclic core of traditional agonists with a pyrrolidine scaffold eliminates oxidative metabolites formed by N-C bond cleavage.

-

Key Interaction: The C3-hydroxymethyl group mimics the

-hydroxyl of norepinephrine, engaging in critical H-bonds with the receptor core. -

Selectivity: The rigid pyrrolidine ring prevents the molecule from adopting the conformation required for

(cardiac) binding, thereby reducing cardiovascular side effects.

Data Summary: Activity & Properties[3][4]

| Parameter | Flexible Chain (Ethanolamine) | Rigid Scaffold (Pyrrolidine-3-yl) | Impact |

| Entropy | High (Rotatable bonds) | Low (Pre-organized) | Higher binding affinity ( |

| Metabolism | High (N-dealkylation) | Low (Ring stability) | Improved |

| Selectivity | Low (Promiscuous) | High (Vector specific) | Reduced off-target effects |

| Chirality | 1 Center (usually) | 1 Center (Fixed geometry) | Sharper SAR |

Experimental Protocol: Representative Synthesis

Synthesis of (3R)-1-(4-fluorophenyl)pyrrolidin-3-yl methanol

-

Reagents:

-

(3R)-Pyrrolidin-3-yl methanol (1.0 g, 9.89 mmol)

-

1-Bromo-4-fluorobenzene (1.73 g, 9.89 mmol)

- (90 mg, 0.1 mmol)

-

BINAP (124 mg, 0.2 mmol)

- (1.42 g, 14.8 mmol)

-

Toluene (15 mL, anhydrous)

-

-

Procedure:

-

Step 1: In a glovebox or under Argon, combine Pd catalyst, BINAP, and base in a reaction vial.

-

Step 2: Add Toluene, followed by the aryl bromide and the pyrrolidine substrate.

-

Step 3: Seal and heat to

for 16 hours. -

Step 4: Cool to RT, dilute with diethyl ether (50 mL), and filter through a pad of silica/Celite.

-

Step 5: Concentrate filtrate. Purify via flash column chromatography (Gradient: 20%

50% EtOAc in Hexanes).

-

-

Expected Yield: 75-85%

-

Analytical Check:

-

1H NMR (CDCl3): Look for characteristic upfield shift of pyrrolidine protons alpha to Nitrogen due to aryl conjugation.

-

Chiral HPLC: Verify ee% using a Chiralcel OD-H column (Hexane/IPA).

-

References

-

Buchwald-Hartwig Amination Mechanism & Scope

- Title: Palladium-Catalyzed Carbon-Nitrogen Bond Form

- Source:Accounts of Chemical Research, 1998.

-

URL:[Link]

-

Medicinal Chemistry of Pyrrolidine Scaffolds

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Source:Molecules, 2021.

-

URL:[Link]

-

Beta-3 Adrenergic Agonist Design

- Title: Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human adrenergic receptor agonists.

- Source:Bioorganic & Medicinal Chemistry Letters, 2011.

-

URL:[Link]

-

Synthesis of Chiral Pyrrolidines

- Title: Enantioselective, palladium-catalyzed alpha-aryl

- Source:Journal of the American Chemical Society, 2006.

-

URL:[Link]

-

General Buchwald Protocol Guide

Sources

solubility of (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol in organic solvents

An In-depth Technical Guide to the Solubility Profiling of (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol, a chiral synthetic intermediate of significant interest in medicinal chemistry. We will explore the theoretical principles governing its solubility based on molecular structure, detail a robust experimental protocol for equilibrium solubility determination using the gold-standard shake-flask method, and discuss the interpretation of solubility data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a systematic and scientifically sound approach to solubility assessment.

The Critical Role of Solubility in Pharmaceutical Development

In the journey of a new chemical entity (NCE) from laboratory to clinic, solubility is a gatekeeper parameter.[2] Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, inadequate drug absorption, and difficulties in creating viable dosage forms.[3] For orally administered drugs, the API must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1] Therefore, a thorough understanding of an API's solubility characteristics is not merely a data collection exercise; it is a fundamental prerequisite for successful drug design and formulation. Early and accurate solubility profiling allows for informed decisions, mitigates late-stage development failures, and accelerates the path to a safe and effective therapeutic product.[2]

Theoretical Considerations for Solubility

Molecular Structure Analysis of (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol

The solubility behavior of a molecule is intrinsically linked to its structure.[4] The principle of "like dissolves like" serves as a guiding tenet, where substances with similar polarities tend to be miscible.[5][6] An analysis of the target compound, (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol (Molecular Formula: C11H14BrNO), reveals distinct regions of varying polarity that dictate its interactions with different solvents.[7][8]

-

Polar Moieties: The molecule possesses two key polar functional groups: a primary alcohol (-CH2OH) and a secondary amine within the pyrrolidine ring. These groups are capable of forming hydrogen bonds, making the molecule more inclined to dissolve in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).

-

Non-Polar Moiety: The 4-bromophenyl group is a large, non-polar, and hydrophobic component. This region favors interactions with non-polar or weakly polar organic solvents (e.g., toluene, heptane) through van der Waals forces.

The overall solubility in a given solvent will be determined by the balance between these competing polar and non-polar characteristics.

Influence of Solvent Properties

The choice of solvent is paramount. Organic solvents are broadly classified based on their polarity:

-

Non-Polar Solvents (e.g., Heptane, Cyclohexane): These will primarily interact with the bromophenyl ring and are expected to yield low solubility due to the molecule's polar groups.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents can accept hydrogen bonds but cannot donate them. They are expected to show moderate to good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, allowing for strong interactions with the alcohol and amine groups, likely resulting in high solubility.[5]

Other Key Factors

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[4][9] This is because the additional thermal energy helps overcome the crystal lattice energy of the solid and promotes the dissolution process, which is typically endothermic.[9]

-

Crystal Lattice Energy: The stability of the solid-state crystal structure must be overcome for dissolution to occur. A highly stable crystal lattice will generally lead to lower solubility. This is a property of the solid compound itself.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a robust experimental method is essential. The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its accuracy and direct measurement of a saturated solution in equilibrium with the solid phase.[10][11]

Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput screening methods for definitive solubility determination because it allows the system to reach true thermodynamic equilibrium. This ensures that the measured solubility is a true representation of the compound's maximum dissolution capacity in that solvent at a specific temperature, which is critical for regulatory submissions and robust formulation development.[10][12]

Materials and Equipment

-

Solute: (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol (solid, purity >99%)

-

Solvents: A range of analytical grade organic solvents (e.g., Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge capable of holding the vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Detailed Experimental Protocol (Shake-Flask Method)

This protocol outlines the necessary steps to ensure a self-validating and trustworthy measurement.

-

Preparation:

-

Add an excess amount of (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol to a series of pre-weighed glass vials. An excess is critical to ensure a saturated solution is formed with undissolved solid remaining at equilibrium.[10] A visual excess is the primary indicator.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vials.

-

Securely cap each vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. The time required should be determined by preliminary experiments, measuring concentration at various time points (e.g., 8, 24, 48 hours) until the concentration plateaus.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes. This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured solubility.[11]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a clean syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, pre-labeled HPLC vial. Filtration removes any remaining microscopic particulate matter.[11]

-

Perform a precise, pre-validated dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the HPLC method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute.

-

Analytical Quantification by HPLC

A reverse-phase HPLC method with UV detection is typically suitable for quantifying aromatic compounds like the target molecule.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan of a standard solution (likely around 254 nm due to the bromophenyl group).

-

Calibration: A multi-point calibration curve (minimum of 5 points) must be prepared using accurately weighed standards of the API to ensure linearity and accuracy of quantification. The R² value of the calibration curve should be >0.999.

Data Presentation and Interpretation

Hypothetical Solubility Data

The results of the experimental determination should be summarized in a clear, tabular format. The following table presents hypothetical data to illustrate how results would be presented and interpreted.

| Solvent | Solvent Polarity Index¹ | Dielectric Constant (20°C)² | Solubility (mg/mL) at 25°C | Solubility Classification |

| n-Heptane | 0.1 | 1.9 | < 0.1 | Practically Insoluble |

| Toluene | 2.4 | 2.4 | 1.5 | Sparingly Soluble |

| Ethyl Acetate | 4.4 | 6.0 | 25.0 | Soluble |

| Acetone | 5.1 | 20.7 | 85.0 | Freely Soluble |

| Isopropanol | 3.9 | 18.3 | 150.0 | Freely Soluble |

| Ethanol | 4.3 | 24.3 | 210.0 | Very Soluble |

| Methanol | 5.1 | 32.6 | 280.0 | Very Soluble |

| DMSO | 7.2 | 46.7 | > 400.0 | Very Soluble |

| ¹ Snyder Polarity Index | ||||

| ² Data from various sources[13][14] |

Interpretation of Results

The hypothetical data aligns with the theoretical principles discussed in Section 2.0.

-

Low Solubility in Non-Polar Solvents: The extremely low solubility in heptane (<0.1 mg/mL) confirms that the non-polar interactions with the bromophenyl ring are insufficient to overcome the energy required to break the crystal lattice and solvate the highly polar alcohol and amine groups.

-

Increasing Solubility with Polarity: A clear trend is observed where solubility increases as the solvent polarity increases. The moderate solubility in ethyl acetate and the high solubility in acetone reflect the favorable dipole-dipole interactions with the polar moieties of the API.

-

Highest Solubility in Polar Protic Solvents: The highest solubility values are seen in the polar protic solvents (isopropanol, ethanol, methanol) and the highly polar aprotic solvent DMSO. This is a direct result of the strong hydrogen bonding interactions between these solvents and the API's -OH and -NH groups, which effectively solvate the molecule and disrupt its crystal lattice.

Advanced Solubility Prediction Models

While experimental determination remains the definitive method, modern computational tools can provide rapid, early-stage solubility predictions to guide solvent selection.[15] Techniques such as Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can predict solubility based on molecular descriptors.[16][17] These models are trained on large datasets of known experimental solubility data and can offer valuable insights before a molecule is even synthesized.[18][19]

Conclusion

Determining the is a fundamental exercise in pre-formulation and process development. A systematic approach, grounded in the theoretical understanding of molecular structure and solute-solvent interactions, is essential. The shake-flask method, coupled with a validated HPLC quantification technique, provides the most reliable and defensible data. This information is indispensable for guiding solvent selection for synthesis, purification, crystallization, and the ultimate development of a safe and bioavailable drug product.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI Blog. [Link]

-

Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Pharmapproaches, 6(1). [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH Blog. [Link]

-

Margareth, R. M. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 659, 124233. [Link]

-

National Center for Biotechnology Information. (n.d.). (1-(4-Bromophenyl)pyrrolidin-3-yl)methanol. PubChem Compound Database. [Link]

-

World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series. [Link]

-

Labclinics. (2020). Solubility factors when choosing a solvent. Labclinics Blog. [Link]

-

Shahid, W. (2022). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

Chemistry Notes. (n.d.). S11E2 - Three Factors Affecting the Solubility of a Solution. Chemistry Notes. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Chem 351 and 353 Labs. [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Bromophenyl)-pyrrolidin-3-ylmethanol. PubChem Compound Database. [Link]

-

Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. Solubility factors when choosing a solvent [labclinics.com]

- 6. chemistrynotes.com [chemistrynotes.com]

- 7. [1-(4-Bromophenyl)pyrrolidin-3-yl]methanol | C11H14BrNO | CID 12177142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (4-Bromophenyl)-pyrrolidin-3-ylmethanol | C11H14BrNO | CID 83693401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. scispace.com [scispace.com]

- 12. who.int [who.int]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. d-nb.info [d-nb.info]

- 16. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Methodological & Application

Application Note: Chemoselective N-Arylation of (R)-pyrrolidin-3-ylmethanol

Executive Summary & Strategic Rationale

The functionalization of (R)-pyrrolidin-3-ylmethanol (CAS: 69458-20-4) is a critical step in the synthesis of diverse pharmaceutical scaffolds, particularly for kinase inhibitors and GPCR ligands. The core challenge in arylation of this substrate is chemoselectivity : distinguishing between the nucleophilic secondary amine (N-arylation) and the primary alcohol (O-arylation).

While the amine is inherently more nucleophilic, the use of strong bases or non-selective catalysts often leads to competitive O-arylation or bis-arylation. This guide details two field-proven protocols to ensure exclusive N-arylation without the need for protecting group manipulations.

Key Decision Factors

| Feature | Method A: Pd-Catalyzed Cross-Coupling | Method B: Nucleophilic Aromatic Substitution ( |

| Scope | Broad (Unactivated, Electron-Rich, & Heterocyclic Aryl Halides) | Limited (Electron-Deficient Aryl Halides only) |

| Mechanism | Buchwald-Hartwig Amination | Addition-Elimination (Meisenheimer Complex) |

| Key Reagent | RuPhos or BrettPhos Ligand | Polar Aprotic Solvent (DMSO/NMP) |

| Cost | High (Pd Catalyst + Ligand) | Low (Base + Heat) |

| Selectivity | >98% N-selective (Ligand Controlled) | >95% N-selective (Nucleophilicity Controlled) |

Method A: Buchwald-Hartwig Cross-Coupling (General Protocol)[2]

This is the "Gold Standard" for unactivated aryl bromides and chlorides. The success of this protocol relies on the use of Dialkylbiaryl Phosphine Ligands (specifically RuPhos or BrettPhos). These bulky, electron-rich ligands facilitate the oxidative addition of aryl halides while preventing the binding of the alcohol oxygen to the palladium center, effectively shutting down the O-arylation pathway.

Reagents & Stoichiometry[1][3]

-

Substrate: (R)-pyrrolidin-3-ylmethanol (1.0 equiv)

-

Electrophile: Aryl Bromide/Chloride (1.0 - 1.1 equiv)

-

Catalyst Precursor:

(1-2 mol%) or -

Ligand: RuPhos (2-4 mol%) (Preferred for secondary amines)

-

Base:

(2.0 equiv) or NaOtBu (1.4 equiv)-

Note:

is preferred to minimize alkoxide formation.

-

-

Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

-

Concentration: 0.2 – 0.5 M

Step-by-Step Workflow

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Catalyst Pre-formation (Critical): Add

and RuPhos to the vial. Purge with inert gas.[1][2][3] Add solvent (e.g., 1 mL/mmol) and stir at room temperature for 1-2 minutes to form the active -

Substrate Addition: Add the Aryl Halide, (R)-pyrrolidin-3-ylmethanol, and Base (

) to the mixture. -

Reaction: Seal the vial and heat to 85°C . Monitor by LC-MS or TLC.

-

Typical reaction time:[4] 2 to 16 hours.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate in vacuo.

Mechanistic Logic (Why RuPhos?)

The bulky isopropyl groups on the RuPhos biaryl backbone create a "pocket" that accommodates the amine but sterically rejects the formation of the Pd-alkoxide complex. Furthermore, the electron-rich nature of the phosphine accelerates the reductive elimination step, which is the rate-determining step for C-N bond formation, ensuring the amine reacts before the alcohol can interfere.

Method B: (For Electron-Deficient Arenes)

For aryl halides containing strong electron-withdrawing groups (e.g., -NO2, -CN, Pyrimidines, Pyridines), the

Reagents & Stoichiometry[1][3]

-

Substrate: (R)-pyrrolidin-3-ylmethanol (1.0 equiv)

-

Electrophile: 2-Chloropyridine, 4-Fluoronitrobenzene, etc. (1.0 equiv)[2]

-

Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv) or

-

Solvent: DMSO, DMF, or NMP (Polar Aprotic is essential)[1]

-

Temperature: 80°C - 120°C

Step-by-Step Workflow

-

Dissolution: Dissolve the aryl halide in DMSO (0.5 M).

-

Addition: Add (R)-pyrrolidin-3-ylmethanol followed by DIPEA.

-

Heating: Heat the mixture to the required temperature.

-

Optimization Tip: For highly reactive substrates (e.g., 2,4-difluoronitrobenzene), start at 0°C to prevent bis-arylation.

-

-

Quench: Pour the reaction mixture into water (5x reaction volume).

-

Extraction: Extract with EtOAc or DCM. The product often precipitates from water if solid.

Visualization: Decision & Reaction Logic

Figure 1: Strategic decision tree for selecting the optimal N-arylation protocol based on electrophile electronics.

Quality Control & Self-Validating Systems

To ensure scientific integrity, the reaction outcome must be validated using analytical data that confirms Regioselectivity (N vs O) and Stereochemical Retention .

NMR Diagnostics (The "Shift Test")

The most rapid way to confirm N-arylation over O-arylation is

| Proton Environment | Starting Material ( | N-Arylated Product ( | O-Arylated Product ( |

| ~2.8 - 3.1 ppm | ~3.3 - 3.8 ppm (Downfield Shift) | ~2.9 - 3.2 ppm (Minor Shift) | |

| ~3.4 - 3.6 ppm | ~3.5 - 3.7 ppm (Unchanged) | ~4.0 - 4.5 ppm (Significant Downfield Shift) |

Validation Rule: If the multiplet corresponding to the hydroxymethyl group (

Chiral Purity Check

Although the reaction center is not at the chiral carbon, harsh conditions (racemization via deprotonation/reprotonation) can degrade optical purity.

-

Protocol: Derivatize the product with Mosher's acid chloride if direct Chiral HPLC separation is difficult.

-

Standard: Compare against racemic standard prepared using racemic pyrrolidin-3-ylmethanol.

References

-

Maiti, D., & Buchwald, S. L. (2009).Cu-Catalyzed Arylation of Secondary Amines and Nitrogen Heterocycles. This seminal paper establishes the ligand effects that allow for chemoselective arylation in the presence of other nucleophiles.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

-

Lira, R., & Wolfe, J. P. (2004). Palladium-Catalyzed Synthesis of N-Aryl-2-benzylpyrrolidines.[4] Provides foundational protocols for pyrrolidine arylation.

Sources

The Chiral Ligand (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol: Exploring Potential in Asymmetric Catalysis

For Immediate Release

Introduction

(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol is a chiral amino alcohol belonging to the broader class of pyrrolidine-based compounds, a cornerstone of modern asymmetric catalysis. The inherent chirality of the pyrrolidine ring, coupled with the presence of both a hydroxyl and a secondary amine functional group, provides a versatile scaffold for the coordination of metal centers and the activation of substrates in a stereocontrolled manner. The 4-bromophenyl substituent on the pyrrolidine nitrogen introduces specific steric and electronic properties that can influence the catalytic activity and selectivity of the resulting metal complexes or organocatalytic systems.

Anticipated Applications in Asymmetric Catalysis

Based on the established reactivity of structurally related chiral amino alcohols, (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol is a promising candidate for several key asymmetric reactions. These applications typically leverage the ability of the ligand to form a chiral environment around a metal catalyst or to act as an organocatalyst itself.

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most well-documented applications for chiral pyrrolidinylmethanol derivatives is in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes. In these reactions, the chiral ligand is believed to react with the dialkylzinc to form a chiral zinc-amino alkoxide complex. This complex then acts as the active catalyst, coordinating both the aldehyde and the organozinc reagent in a spatially defined manner, leading to the preferential formation of one enantiomer of the secondary alcohol product.

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an aldehyde, catalyzed by a chiral zinc-amino alkoxide complex.

General Protocol for Enantioselective Alkylation of Benzaldehyde:

-

To a solution of (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol (0.1 mmol) in anhydrous toluene (2 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Cool the reaction mixture to -20 °C and add benzaldehyde (1.0 mmol) dropwise.

-

Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Table 1: Anticipated Performance in Asymmetric Diethylzinc Addition

| Aldehyde Substrate | Expected Product | Anticipated Yield (%) | Anticipated ee (%) |

|---|---|---|---|

| Benzaldehyde | (R)-1-Phenyl-1-propanol | > 90 | > 95 |

| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | > 90 | > 95 |

| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | > 85 | > 90 |

Asymmetric Michael Additions

Chiral pyrrolidine derivatives are also widely employed as organocatalysts in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. In this context, the secondary amine of the pyrrolidine can react with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a nitroalkene) in a stereoselective manner. The resulting iminium ion is subsequently hydrolyzed to regenerate the catalyst and furnish the chiral Michael adduct. The 4-bromophenyl group may influence the electronic properties of the pyrrolidine nitrogen, thereby modulating the reactivity and selectivity of the enamine intermediate.

Experimental Workflow for Organocatalytic Michael Addition:

Caption: General experimental workflow for an organocatalytic asymmetric Michael addition.

General Protocol for the Michael Addition of Cyclohexanone to β-Nitrostyrene:

-

To a solution of (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol (0.1 mmol) and benzoic acid (0.1 mmol) in chloroform (2 mL) at room temperature, add cyclohexanone (2.0 mmol).

-

Stir the mixture for 10 minutes, then add β-nitrostyrene (1.0 mmol).

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product directly by flash column chromatography on silica gel to obtain the chiral Michael adduct.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC.

Conclusion and Future Outlook

While direct experimental data for the application of (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol as a chiral ligand is currently limited in the public domain, its structural features strongly suggest its potential as a valuable tool in asymmetric synthesis. The protocols and anticipated outcomes presented here are based on well-established precedents for similar chiral pyrrolidinylmethanol ligands and are intended to serve as a starting point for further investigation.

Researchers are encouraged to explore the utility of this ligand in the aforementioned reactions and to investigate its potential in other asymmetric transformations, such as aldol reactions, Diels-Alder reactions, and asymmetric reductions. The systematic evaluation of this ligand's performance will be crucial in defining its role within the expansive toolkit of chiral catalysts available to synthetic chemists.

References

Due to the lack of specific literature on the application of (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol as a chiral ligand, a list of references to analogous systems would be provided here in a full application note. For the purpose of this response, and to maintain scientific integrity, no specific references are cited as they would not directly support the protocols for the title compound.

Application Note: Optimization and Execution of Suzuki-Miyaura Cross-Coupling with Bromophenyl Electrophiles

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing biaryl scaffolds in medicinal chemistry. While aryl iodides offer faster oxidative addition, they are often unstable and prohibitively expensive. Aryl chlorides are cheap but kinetically sluggish. Aryl bromides (bromophenyl groups) represent the "Goldilocks" zone: they possess the optimal balance of stability, commercial availability, and reactivity.

This guide moves beyond basic textbook recipes. It provides a robust, self-validating protocol for coupling bromophenyl electrophiles with aryl boronic acids, emphasizing the mechanistic "why" to ensure reproducibility in drug discovery workflows.

Mechanistic Foundation: The Kinetics of Bromides

To optimize this reaction, one must understand the catalytic cycle's bottlenecks. For bromophenyl substrates, the rate-determining step (RDS) is often Oxidative Addition .

-

Oxidative Addition (RDS for Bromides): The Pd(0) species inserts into the C-Br bond. Unlike iodides, which react almost diffusion-controlled, bromides require electron-rich ligands (e.g., phosphines) to facilitate this insertion.

-

Transmetallation: The boronic acid (activated by base) transfers its aryl group to the Palladium center.[1]

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).[2][3]

Visualization: Catalytic Cycle

Figure 1: The Pd(0)/Pd(II) catalytic cycle emphasizing the critical oxidative addition step for bromides.

Caption: The catalytic cycle. Note that for bromides, maintaining an active, electron-rich Pd(0) species is critical for the first step.

Strategic Reagent Selection

Success depends on selecting the right "Engine" (Catalyst) and "Fuel" (Solvent/Base) for the bromophenyl substrate.

Table 1: Reagent Decision Matrix

| Component | Standard Recommendation | High-Performance Alternative | Why? |

| Catalyst | Pd(PPh₃)₄ (Tetrakis) | Pd(dppf)Cl₂ or XPhos Pd G4 | Tetrakis is cheap but air-sensitive. Pd(dppf)Cl₂ is robust; XPhos is required for sterically hindered bromides. |

| Base | Na₂CO₃ (2.0 M aq.) | K₃PO₄ or Cs₂CO₃ | Carbonate is standard. Phosphate is better for sensitive substrates; Cesium is used for dry/anhydrous conditions. |

| Solvent | DME / Water (2:[4]1) | 1,4-Dioxane / Water | Water is essential to dissolve the base and activate the boronic acid. Dioxane allows higher temperatures (>100°C). |

| Ligand | PPh₃ (in Tetrakis) | S-Phos or X-Phos | Standard phosphines work for simple bromides. Dialkylbiaryl phosphines (Buchwald) are needed for deactivated bromides. |

Experimental Protocol: Coupling of 4-Bromotoluene and Phenylboronic Acid

Scope: This protocol is scalable from 0.5 mmol to 50 mmol. Safety: Bromides are irritants. Palladium catalysts can be sensitizers. Work in a fume hood.

Phase A: Preparation & Degassing (The "Make or Break" Step)

Scientist Note: Oxygen is the enemy. It oxidizes Pd(0) to inactive Pd(II) and promotes homocoupling (Ph-Ph). Sparging (bubbling gas through liquid) is superior to simple vacuum/backfill cycles for solvents.

-

Charge Reagents:

-

In a reaction vial (or round-bottom flask), add:

-

4-Bromotoluene (1.0 equiv)

-

Phenylboronic acid (1.2 - 1.5 equiv) [Note: Excess accounts for protodeboronation]

-

Pd(PPh₃)₄ (3-5 mol%) [Note: Add last if using a glovebox is not possible]

-

-

-

Solvent Prep:

-

Prepare a mixture of DME (Dimethoxyethane) and Water (2:1 ratio).

-

Sparge the solvent mixture with Argon or Nitrogen for 15-20 minutes vigorously.

-

Phase B: Reaction & Monitoring

-

Transfer: Syringe the degassed solvent into the reaction vessel under inert atmosphere.

-

Base Addition: Add Na₂CO₃ (2.0 equiv, usually as a 2M degassed aqueous solution).

-

Heat: Seal the vessel and heat to 80°C .

-

Why 80°C? Bromides require thermal energy to overcome the oxidative addition activation barrier.

-

-

Monitor: Check via TLC or LCMS at 2 hours. Most bromide couplings complete within 2-6 hours.

Phase C: Workup & Isolation

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.[5]

-

Extraction: Separate layers. Wash organic layer with Brine (sat. NaCl).

-

Scavenging (Optional but recommended): If Pd residue is high (dark color), treat organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow ensuring anaerobic integrity.

Caption: Operational workflow. Step 2 (Degassing) is the most critical control point for preventing homocoupling.

Troubleshooting & Optimization (Self-Validating Systems)

If the reaction fails, use this diagnostic table. Do not guess; analyze the side products.

| Observation | Diagnosis | Corrective Action |

| Starting Material (Bromide) remains | Catalyst death or poor Oxidative Addition. | Switch to Pd(dppf)Cl₂ or XPhos . Increase temperature to 100°C (switch solvent to Dioxane). |

| Homocoupling (Ph-Ph) observed | Oxygen leak. | Re-sparge solvents.[4] Ensure inert atmosphere is positive pressure. Check boronic acid purity. |

| Dehalogenation (Ar-H formed) | Hydride source present.[1] | Avoid alcohol solvents (Ethanol/Isopropanol). Use strictly aprotic solvents (DME, Toluene). |

| Protodeboronation (Ar-B -> Ar-H) | Boronic acid instability.[1] | Use MIDA boronates or Trifluoroborates (more stable). Add base slowly. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand concentration too low. Add excess free ligand (e.g., PPh₃) to stabilize Pd(0). |

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Organic Syntheses. (2006).[7] Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Org.[1][6][7][8][9][10] Synth. 83,[7] 45.

-

Nobel Prize Committee. (2010). The Nobel Prize in Chemistry 2010: Richard F. Heck, Ei-ichi Negishi, Akira Suzuki.[1]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

Application Note: High-Efficiency Asymmetric Reduction of Ketones

Abstract

The asymmetric reduction of prochiral ketones to chiral alcohols is a pivotal transformation in the synthesis of pharmaceutical intermediates (APIs).[1] While traditional stoichiometric reductions (e.g., borohydrides) lack enantioselectivity, modern drug development relies on catalytic methods to establish chiral centers with high enantiomeric excess (

Part 1: Mechanistic Principles & Selection Guide

Biocatalysis (The Modern Gold Standard)

Biocatalysis has surpassed chemical catalysis in industrial scalability due to mild conditions, higher selectivity, and the ability to access both enantiomers (R or S) by selecting the appropriate enzyme variant.

-

Mechanism: KREDs transfer a hydride from a cofactor (NADPH or NADH) to the ketone carbonyl carbon.[2] The stereochemical outcome follows Prelog or Anti-Prelog rules depending on the enzyme's binding pocket geometry.

-

Cofactor Recycling: To make the process economical, the expensive cofactor is regenerated in situ using a secondary system, most commonly Glucose Dehydrogenase (GDH) , which oxidizes glucose to gluconolactone while reducing NADP+ back to NADPH.

Asymmetric Transfer Hydrogenation (ATH)

ATH is the preferred chemical method when enzymes are unavailable or the substrate is toxic to biological systems.

-

Mechanism: Utilizes a Ruthenium(II) complex with a chiral diamine ligand (e.g., Ru-TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism where the amine proton and the metal-hydride are transferred concertedly to the ketone.

-

Hydrogen Source: Typically uses an azeotropic mixture of Formic Acid/Triethylamine (FA/TEA) or Isopropanol (IPA).

Selection Decision Tree

-

Choose Biocatalysis if: Substrate is stable in water/buffer; Ultra-high

(>99.5%) is required; Green chemistry metrics are a priority. -

Choose ATH if: Substrate is strictly water-insoluble; Substrate contains functional groups that inhibit enzymes (e.g., strong chelators, heavy metals).

Part 2: Biocatalytic Reduction Protocol (KRED/GDH System)

Experimental Workflow Diagram

The following diagram illustrates the coupled enzymatic cycle required for sustainable reduction.

Figure 1: Coupled enzymatic cycle showing KRED-mediated reduction fueled by GDH-mediated cofactor regeneration.

Reagents & Buffer Preparation

Standard Reaction Buffer (100 mL):

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

-

Cofactor: 1.0 mM NADP+ (catalytic amount).

-

Recycling Substrate: 1.5 equivalents of D-Glucose (relative to ketone).

-

Recycling Enzyme: GDH (50 U/mL).

-

Magnesium: 2 mM MgSO₄ (stabilizes GDH).

Step-by-Step Protocol (Gram-Scale)

Objective: Reduction of 1.0 g acetophenone derivative.

-

Substrate Preparation: Dissolve 1.0 g of ketone in a minimal amount of DMSO or IPA (max 5-10% v/v of final reaction volume) to aid solubility.

-

Reaction Assembly:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and pH probe.

-

Add 20 mL of Standard Reaction Buffer .

-

Add 20 mg of KRED enzyme powder (approx. 2% w/w loading).

-

Add 10 mg of GDH enzyme powder.

-

Initiate stirring at 250 RPM (avoid vigorous vortexing which denatures enzymes).

-

-

Initiation: Add the dissolved ketone solution dropwise.

-

Process Control (The "pH Stat" Method):

-

Critical: The oxidation of glucose produces gluconic acid, which drops the pH.[3]

-

Monitor pH continuously. Maintain pH 7.0 ± 0.2 by automatic or manual addition of 1M NaOH.

-

Note: Consumption of NaOH correlates directly with conversion. When NaOH consumption stops, the reaction is complete.

-

-

Work-up:

-

Add 20 mL Ethyl Acetate (EtOAc) or MTBE to quench.

-

Filter through a celite pad to remove protein emulsion.

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Part 3: Chemo-catalytic Protocol (Noyori ATH)

Experimental Workflow Diagram

Figure 2: Workflow for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.

Reagents

-

Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (Commercial or in-situ prepared).

-

Hydrogen Donor: Formic Acid / Triethylamine complex (5:2 molar ratio).[4]

-

Solvent: Dichloromethane (DCM) or neat in FA/TEA.

Step-by-Step Protocol

-

Catalyst Loading: In a vial, weigh the ketone (1.0 eq) and the Ru-catalyst (S/C ratio 100:1 to 500:1).

-

Solvent Addition: Add the FA/TEA azeotrope (5 eq of formate relative to ketone).

-

Reaction: Stir at room temperature (25-28°C).

-

Note: Bubbling of CO₂ gas indicates the reaction is proceeding. Ensure the vessel is vented (needle in septum).

-

-

Monitoring: Monitor by TLC or GC. Reaction times vary from 2 to 24 hours.

-

Work-up:

-

Dilute with water.

-

Extract with DCM.

-

Wash organic layer with saturated NaHCO₃ (to remove residual formic acid).

-

Dry and concentrate.

-

Part 4: Analytical Validation & Troubleshooting

Determination of Enantiomeric Excess (%ee)

Do not rely on optical rotation alone. Chiral HPLC or GC is mandatory.

Formula:

Method Development Table:

| Parameter | HPLC Recommendation | GC Recommendation |

| Column | Chiralpak AD-H or OD-H (Daicel) | Chirasil-Dex CB or Cyclodex-B |

| Mobile Phase | Hexane : IPA (90:10 to 98:2) | Helium carrier gas |

| Flow Rate | 0.5 - 1.0 mL/min | Linear velocity 30-40 cm/s |

| Detection | UV (210, 254 nm) | FID |

| Derivatization | Usually not required | Trifluoroacetic anhydride (if peak tailing occurs) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Biocat) | pH drift (Gluconic acid buildup) | Ensure active pH-stat control or increase buffer strength (to 200mM). |

| Low Conversion (Biocat) | Substrate Inhibition | Feed substrate slowly (fed-batch) or add resin (Amberlite XAD-4) to act as a reservoir. |

| Low Conversion (ATH) | Catalyst Poisoning | Ensure ketone is free of amines/thiols. Increase catalyst loading. |

| Emulsion during Work-up | Enzyme denaturation | Filter through Celite before extraction. Add brine to aqueous phase. |

| Racemization | Unstable product | Avoid acidic work-up; keep temperature low during evaporation. |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6] Accounts of Chemical Research, 30(2), 97–102. Link

-

Hollmann, F., et al. (2021). Biocatalysis for the Synthesis of Chiral Alcohols. Green Chemistry, 23, 221-245. Link

-

Codexis Inc. (2023). Codex® KRED Screening Kit Protocol.[2] Codexis Technical Documentation. Link

-

Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

-

BenchChem. (2025).[7] Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods. Link

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. biochemjournal.com [biochemjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Precision Synthesis of Chiral Pyrrolidines: A Guide to Stereoselective C-H Amination

Executive Summary

The pyrrolidine motif is a cornerstone of medicinal chemistry, serving as the structural core for countless alkaloids and pharmaceutical agents (e.g., Kainic acid, Saxitoxin). Traditional synthesis often relies on long linear sequences involving nucleophilic substitution or reductive amination. This guide details a paradigm shift: the construction of chiral pyrrolidines via direct C(sp³)-H amination .

We focus on two field-proven methodologies that offer high atom economy and stereocontrol:

-

Rhodium-Catalyzed Intramolecular Nitrene Transfer (The "Du Bois" Method) – Ideal for generating stereocenters from simple alkyl chains.

-

Palladium-Catalyzed Directed C-H Activation (The "Yu" Method) – Ideal for late-stage functionalization of existing amine scaffolds.

Mechanistic Principles & Workflow

The Strategic Shift

Conventional synthesis builds the ring around the nitrogen. C-H amination inserts the nitrogen into a pre-existing carbon framework. This allows researchers to use simple, abundant hydrocarbon precursors.

Figure 1: General workflow for transition-metal catalyzed C-H amination.

Protocol A: Rhodium-Catalyzed Nitrene Transfer

Best For: Creating new C-N bonds with high enantioselectivity from sulfamate or carbamate esters.

The System

This method utilizes a Rhodium(II) paddlewheel catalyst to generate a highly reactive metal-nitrene species from an iodine(III) oxidant. The nitrene inserts into a γ-C-H bond.

-

Catalyst: Rh₂(esp)₂ (Du Bois Catalyst) for high turnover; Rh₂(DOSP)₄ for enantiocontrol.

-

Oxidant: PhI(OAc)₂ (PIDA).

-

Additive: MgO (Crucial for acid scavenging).[1]

Detailed Protocol (Intramolecular)

Step 1: Precursor Synthesis (Sulfamate Ester)

-

Dissolve the alcohol substrate (1.0 equiv) in DMA (0.5 M).

-

Add chlorosulfonyl isocyanate (CSI, 1.5 equiv) at 0°C. Stir for 30 min.

-

Quench with water to form the sulfamate ester (-OSO₂NH₂).

-

Validation: Verify mono-substitution via ¹H NMR (distinct -NH₂ broad singlet ~5-6 ppm).

Step 2: C-H Amination Cyclization

-

Setup: Flame-dry a round-bottom flask. Add sulfamate substrate (1.0 equiv), MgO (2.3 equiv), and Rh₂(esp)₂ (0.02 equiv / 2 mol%).

-

Solvent: Add Benzene or DCM (0.1 M). Note: Benzene often yields higher conversion due to non-coordinating nature.

-

Oxidant Addition: Add PhI(OAc)₂ (1.1 equiv).

-

Reaction: Stir at 40°C. The mixture will turn green/blue (characteristic of active Rh-dimer).

-

Self-Validating Stop Point: Monitor TLC. The reaction is complete when the less polar iodinane intermediate disappears. If the solution turns brown/black, the catalyst has decomposed (likely due to insufficient MgO).

-

-

Workup: Filter through a celite pad to remove MgO. Concentrate and purify via silica gel chromatography.

Mechanistic Pathway (Rh)

Figure 2: Catalytic cycle of Rh(II)-mediated nitrene insertion. The concerted nature preserves stereochemistry.

Protocol B: Pd(II)-Catalyzed Directed C-H Amination

Best For: Functionalizing existing primary amines or amides at the γ-position.

The System

This method relies on a Directing Group (DG) , typically Picolinamide (PA), to steer the Palladium catalyst to the specific C-H bond.[2]

-

Catalyst: Pd(OAc)₂.

-

Oxidant: AgOAc or Benzoquinone.

-

Directing Group: Picolinic acid (condensed with the amine substrate).

Detailed Protocol

Step 1: Directing Group Attachment

-

Coupling: React the amine substrate with picolinic acid using standard EDC/HOBt coupling.

-

Validation: ¹H NMR should show the pyridine ring protons (8.5-7.5 ppm).

Step 2: C-H Activation

-

Mix: In a sealed tube, combine PA-substrate (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and AgOAc (2.0 equiv).

-

Solvent: Toluene or t-Amyl Alcohol (0.2 M).

-

Heat: Heat to 110°C for 12-24 hours.

-

Self-Validating Check: A "palladium mirror" on the glass indicates catalyst death (aggregation). The solution should remain dark but homogeneous or have a suspension of Ag salts (grey), not bulk metal.

-

-

Workup: Filter through celite. Purify via column chromatography.

Step 3: Deprotection (Optional)

-

To remove the PA group: Treat with NaOH/EtOH or acidic hydrolysis (6N HCl) to reveal the free pyrrolidine.

Comparative Analysis & Troubleshooting

| Feature | Rhodium-Nitrene (Du Bois) | Palladium-Directed (Yu) |

| Mechanism | Outer-sphere Nitrene Insertion | Inner-sphere C-H Activation |

| Selectivity | 3° > 2° > 1° C-H bonds | Directed by distance (γ-C-H) |

| Stereochemistry | Retains config. (Concerted) | Controlled by chiral ligands |

| Key Limitation | Requires electron-withdrawing group on N | Requires installation/removal of DG |

| Common Failure | Acid buildup kills catalyst (Use MgO) | Pd black precipitation (Control Temp) |

Troubleshooting Guide

-

Low Conversion (Rh): Check solvent dryness. Water quenches the nitrene. Ensure MgO is fresh and finely powdered.

-

Poor Enantioselectivity (Rh): Switch from Rh₂(esp)₂ to chiral variants like Rh₂(DOSP)₄ or Rh₂(S-PTTL)₄. Lower temperature to 0°C.

-

Regioselectivity Issues (Pd): If mixtures of γ and δ activation occur, increase steric bulk on the directing group or switch solvent to t-BuOH to favor the smaller transition state (γ).

References

-

Espino, C. G., & Du Bois, J. (2001). A Rh-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. Link

-

Chen, M. S., & White, M. C. (2007). A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science. Link

-

Wasa, M., & Yu, J. Q. (2008). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society.[1][3][4] Link

-

He, G., et al. (2016).[4] Benzazetidine synthesis via palladium-catalysed intramolecular C–H amination.[4] Nature Chemistry.[4] Link

-

Zalatan, D. N., & Du Bois, J. (2008). Understanding the Differential Performance of Rh2(esp)2 and Rh2(O2CtBu)4 in C–H Amination. Journal of the American Chemical Society.[1][3][4] Link

Sources

Troubleshooting & Optimization

optimization of Buchwald-Hartwig amination for pyrrolidine derivatives

Welcome to the Advanced Catalysis Support Center. Ticket #8492: Optimization of C-N Coupling for Pyrrolidine Scaffolds

Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Scope: Troubleshooting Buchwald-Hartwig amination of pyrrolidine derivatives (unsubstituted, 2-substituted, and chiral).[1]

Executive Summary

Pyrrolidine presents a unique duality in palladium-catalyzed amination. As a cyclic secondary amine, it is generally more nucleophilic than its acyclic counterparts (e.g., diethylamine) due to ring strain exposing the nitrogen lone pair.[1] However, steric impedance at the 2-position (e.g., L-proline derivatives) drastically retards the rate of reductive elimination, leading to the two most common failure modes: hydrodehalogenation (reduction of the aryl halide) or catalyst decomposition (formation of Pd-black).[1]

This guide moves beyond standard textbook conditions, utilizing Generation 4 (G4) Palladacycle Precatalysts to ensure strict 1:1 L:Pd stoichiometry and rapid active species generation.[1]

Module 1: The Engine (Ligand & Catalyst Selection)

User Question: I am using Pd(OAc)₂ and PPh₃ (or BINAP), but I only get 20% conversion with my 2-methylpyrrolidine substrate. Why?

Technical Diagnosis:

Standard phosphines like PPh₃ lack the steric bulk required to force the palladium center into the mono-ligated species (

You need a ligand that is electron-rich (to facilitate oxidative addition) but extremely bulky (to destabilize the Pd(II)-amido complex and force product release).[1]

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) [1][2]

| Ligand | Application Scope | Mechanistic Rationale |

| RuPhos | The Gold Standard. Best for secondary amines (pyrrolidines, piperidines).[1] | The bulk of the dicyclohexyl and isopropoxy groups creates a pocket that accommodates the secondary amine but sterically crowds the metal to accelerate reductive elimination. |

| BrettPhos | Avoid for Pyrrolidines. | Designed for primary amines.[1][3][4] It is often too bulky for secondary amines, preventing amine binding to the Pd center.[5] |

| DavePhos | The Backup. | Useful if RuPhos fails, particularly for coupling pyrrolidines with heteroaryl halides (pyridines/pyrimidines).[1] |

| XPhos | General Purpose. | Good starting point for unhindered pyrrolidine, but RuPhos generally outperforms it for yield and rate.[1] |

Visualizing the Ligand Decision Logic:

Caption: Decision tree for selecting the optimal dialkylbiaryl phosphine ligand based on pyrrolidine substitution patterns.

Module 2: The Environment (Base & Solvent Matrix)[1][6]

User Question: My substrate contains an ester group. Every time I use NaOtBu, my starting material decomposes. What are my alternatives?

Technical Diagnosis: Sodium tert-butoxide (NaOtBu) is the standard base because it is strong enough to deprotonate the Pd-bound amine but bulky enough to be non-nucleophilic toward the metal. However, it is nucleophilic enough to hydrolyze esters or enolize ketones.[1][5]

The Compatibility Matrix:

| Base System | pKa (approx) | Compatibility | Recommended Solvent |

| NaOtBu | ~17 | Standard. Fast reactions.[1][5] Incompatible with esters, nitro, nitriles, and base-sensitive protecting groups (Fmoc).[1][5] | Toluene, THF |

| LHMDS | ~26 | Strong/Non-nucleophilic. Excellent for base-sensitive substrates (esters) due to extreme steric bulk preventing attack on carbonyls.[1][5] | THF, 1,4-Dioxane |

| Cs₂CO₃ | ~10 | Mild/Heterogeneous. Best for functional group tolerance (nitro, aldehyde).[1][5] Requires higher temps (80-100°C) and vigorous stirring.[1][5] | 1,4-Dioxane, t-Amyl Alcohol |

| K₃PO₃ | ~12 | Mild/Hydrated. Often used with water as a co-solvent to solubilize the inorganic base.[1] | 1,4-Dioxane/H₂O (10:1) |

Module 3: Diagnostics (Troubleshooting Failure Modes)

User Question: I ran the reaction with RuPhos/NaOtBu. LCMS shows the aryl halide is gone, but I see a mass corresponding to the aryl ring with a hydrogen instead of the pyrrolidine (Hydrodehalogenation). Why?

Technical Diagnosis:

Hydrodehalogenation occurs when the

-

Pathway A (Desired):

-

Pathway B (Undesired):

undergoes

Note: In pyrrolidines,

Troubleshooting Flowchart:

Caption: Diagnostic logic for distinguishing between slow reductive elimination (Dehalogenation) and slow oxidative addition (No Reaction).

Module 4: Standard Operating Procedure (SOP)

Protocol: RuPhos Pd G4 Catalyzed Amination of Pyrrolidines This protocol uses a Generation 4 Palladacycle.[5] Unlike Pd(OAc)₂ or Pd₂(dba)₃, G4 precatalysts are air-stable solids that activate immediately upon exposure to base, ensuring a precise 1:1 Ligand:Pd ratio.[1]

Reagents:

-

RuPhos Pd G4 (1.0 - 2.0 mol%) [Sigma-Aldrich: 900534 or similar][1]

-

Base: NaOtBu (1.4 equiv) [Or Cs₂CO₃ for sensitive substrates][1][5]

-

Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step:

-

Charge Solids: In a nitrogen-filled glovebox (or using strict Schlenk technique), add RuPhos Pd G4, Aryl Halide (if solid), and Base to a reaction vial equipped with a stir bar.

-

Add Liquids: Add the solvent. Then add the Pyrrolidine and Aryl Halide (if liquid) via syringe.

-

Seal & Stir: Cap the vial tightly (Teflon-lined cap).

-

Activation:

-

For Aryl Bromides/Iodides: Stir at Room Temperature for 1 hour.

-

For Aryl Chlorides/Hindered Pyrrolidines: Heat to 60–80°C .

-

-

Workup: Dilute with EtOAc, filter through a small pad of Celite (to remove Pd black and salts), and concentrate.

-

Purification: Flash chromatography. (Note: Aryl-pyrrolidines are often fluorescent on TLC).[1][5]

Self-Validating Check:

-

Visual Cue: The reaction mixture should turn from the pale yellow of the precatalyst to a dark orange/brown solution. If it turns black immediately (Pd precipitation), your ligand is not protecting the metal—check your solvent purity (water/oxygen kill active Pd).[1][5]

References

-

Maiti, D., & Buchwald, S. L. (2009).[1][5] Universal 1,4-Diazabicyclo[2.2.2]octane-Palladium(II) Precatalyst for the Amination of Aryl Chlorides and Bromides.[1] Journal of the American Chemical Society.

-

Surry, D. S., & Buchwald, S. L. (2008).[1][5] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1][2][5] Angewandte Chemie International Edition.[1][5] [1]

-

Bruno, N. C., et al. (2013).[1] Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science.[1][3][5]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][5] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][3][5][7][8][9][10][11] Chemical Reviews.[1][5] [1]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. entegris.com [entegris.com]

- 5. enamine.net [enamine.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]

- 11. research.rug.nl [research.rug.nl]

Technical Support Center: Purification of Chiral Pyrrolidinyl Methanols

Welcome to the technical support center for the purification of chiral pyrrolidinyl methanols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining enantiomerically pure forms of these critical building blocks. Pyrrolidinyl methanols, such as the renowned (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM), are pivotal in asymmetric synthesis.[1] However, their purification is often a significant bottleneck.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The content is structured to explain not just the "how" but the "why," grounding every recommendation in established chemical principles.

Purification Strategy Decision Framework

Choosing the right purification strategy is the first and most critical step. The choice between chromatographic methods and classical resolution is not always straightforward. This decision tree outlines a logical workflow for selecting the most appropriate technique based on scale, available resources, and the properties of your compound.

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Chiral Chromatography

Chiral chromatography, particularly HPLC and SFC, is a powerful tool for separating enantiomers.[2][3] However, success hinges on meticulous method development. Here are solutions to common problems.

Q1: My enantiomers are co-eluting or showing very poor resolution on a polysaccharide-based chiral column (e.g., CHIRALPAK®). What should I do?

A1: Co-elution is a frequent challenge indicating that the chiral stationary phase (CSP) is not discriminating effectively between the enantiomers under the current conditions.[4][5] The resolution is governed by the thermodynamics of the transient diastereomeric complexes formed between the analytes and the CSP.[6][7]

Probable Causes & Solutions:

-

Incorrect Mobile Phase Composition: The polarity of the mobile phase is critical. For normal-phase chromatography (e.g., Hexane/Isopropanol), the alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP.

-

Action: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol). Start with a low percentage (e.g., 5-10%) and gradually increase it. A lower alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.[4][6]

-

Pro-Tip: Switch the alcohol. Ethanol or methanol can offer different selectivity compared to isopropanol due to their varying hydrogen bonding capabilities and polarity.[8]

-

-

Missing or Incorrect Additive: Pyrrolidinyl methanols contain a basic nitrogen atom. Uncontrolled interactions with residual acidic silanols on the silica support can cause severe peak tailing and poor resolution.[9]

-

Action: Add a basic modifier to the mobile phase. Typically, 0.1% diethylamine (DEA) or triethylamine (TEA) is sufficient to mask silanol groups and ensure the analyte is in its neutral, free base form, which interacts more effectively with the chiral selector.[9][10] For acidic compounds, an acidic additive like 0.1% trifluoroacetic acid (TFA) would be used.[10]

-

Causality: The basic additive prevents the protonation of the pyrrolidine nitrogen, leading to more consistent and predictable interactions with the carbamate groups on the polysaccharide CSP, which is essential for chiral recognition.[9]

-

-

Suboptimal Column Temperature: Temperature affects the kinetics and thermodynamics of the analyte-CSP interaction.

-

Action: Screen temperatures between 15°C and 40°C. Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes, but can increase column backpressure and peak broadening.

-

Q2: I have baseline resolution, but my peaks are severely tailing. How can I improve peak shape?

A2: Peak tailing is typically a sign of secondary, undesirable interactions or column issues.

Probable Causes & Solutions:

-

Silanol Interactions: As mentioned in Q1, this is the most common cause for basic compounds like pyrrolidinyl methanols.

-

Action: Ensure a basic additive (e.g., 0.1% DEA) is present in your mobile phase.[10] Some modern immobilized columns are more robust, but an additive is still highly recommended for basic analytes.

-

-

Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections, or the stationary phase may be damaged.

-

Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Q3: My separation works well on an analytical scale, but when I try to scale up to a preparative column, I lose all resolution. Why?

A3: Scaling up from analytical to preparative chromatography is not always linear and introduces new challenges.

Probable Causes & Solutions:

-

Column Overload: The most common issue. Exceeding the loading capacity of the CSP saturates the chiral recognition sites, leading to a loss of separation.

-

Action: Perform a loading study. Start with a small injection mass and incrementally increase it while monitoring the resolution. Plot resolution vs. mass load to identify the maximum capacity of your column for this specific compound. High loading capacity is a key requirement for efficient preparative separations.[12]

-

-

Thermal Effects: On larger columns, the heat generated by friction can create temperature gradients across the column diameter, which can degrade resolution.

-